molecular formula C16H18N2O B11939421 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl- CAS No. 57239-95-9

2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-

Cat. No.: B11939421
CAS No.: 57239-95-9
M. Wt: 254.33 g/mol
InChI Key: TTWDZZGYMXHHAW-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl- is a chemical compound with the molecular formula C15H16N2O. This compound is known for its unique structure, which includes a cyclohexadienone ring substituted with a dimethylamino group and an imino group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl- typically involves the reaction of N,N-dimethyl-p-phenylenediamine with a suitable cyclohexadienone derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexadienone derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium
  • 2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-
  • 2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Uniqueness

2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl- is unique due to its specific substitution pattern and the presence of both dimethylamino and imino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

57239-95-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]imino-2,5-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C16H18N2O/c1-11-10-16(19)12(2)9-15(11)17-13-5-7-14(8-6-13)18(3)4/h5-10H,1-4H3

InChI Key

TTWDZZGYMXHHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=C(C=C2)N(C)C)C(=CC1=O)C

Origin of Product

United States

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